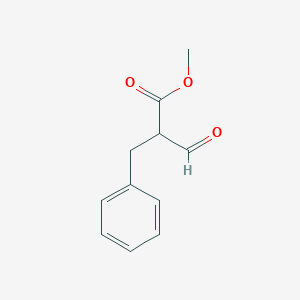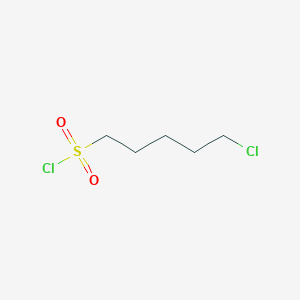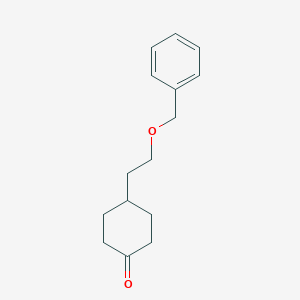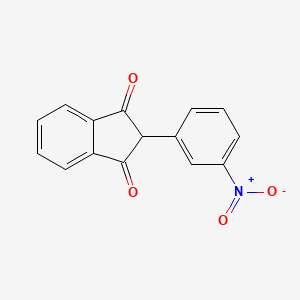
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate
Vue d'ensemble
Description
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group and a dimethylthiocarbamoyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzoic acid.
Reduction: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N,N-dimethylthiocarbamoyloxy)-2’-hydroxy-1,1’-binaphthyl .
- cis-1-(3’-N,N-dimethylthiocarbamoyl-4’-methoxy)-2-(3",4",5"-trimethoxyphenyl) ethene .
Uniqueness
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is unique due to the presence of both a methoxy group and a dimethylthiocarbamoyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88791-03-1 |
|---|---|
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
O-(2-formyl-6-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(16)15-10-8(7-13)5-4-6-9(10)14-3/h4-7H,1-3H3 |
Clé InChI |
ZKFRHDWZZPGQRA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC1=C(C=CC=C1OC)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)












